3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
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Overview
Description
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Cyclization: Intramolecular cyclization reactions can lead to the formation of various heterocyclic compounds.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine moiety and may exhibit similar biological activities.
Quinoline derivatives: These compounds share the quinoline core and may have similar chemical properties and applications.
Sulfonyl-containing compounds: These compounds share the sulfonyl group and may undergo similar chemical reactions
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-8-10-22(16-20(19)2)36(33,34)27-18-30-24-11-9-21(29)17-23(24)28(27)32-14-12-31(13-15-32)25-6-4-5-7-26(25)35-3/h4-11,16-18H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFALTYHKDWQUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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